molecular formula C14H22N2O B1350836 2-(4-Methoxyphenyl)-2-piperidin-1-ylethanamine CAS No. 31466-51-0

2-(4-Methoxyphenyl)-2-piperidin-1-ylethanamine

Cat. No. B1350836
CAS RN: 31466-51-0
M. Wt: 234.34 g/mol
InChI Key: AJXUGVNIFNKCNF-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, structure, and any known names or identifiers in chemical databases.



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction.



Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in the compound and the chemical bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry methods are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. It may include looking at how the compound reacts with different reagents, its participation in various chemical mechanisms, and the products formed.



Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, stability, and reactivity.


Scientific Research Applications

Dopamine D2 Receptor Ligands in Neuropsychiatric Disorders

Recent advances in the development of dopamine D2 receptor (D2R) ligands have shown significant therapeutic potential for the treatment of neuropsychiatric disorders, including schizophrenia, Parkinson's disease, depression, and anxiety. The pharmacophore for high D2R affinity includes an aromatic moiety and a cyclic amine, similar to the structure of 2-(4-Methoxyphenyl)-2-piperidin-1-ylethanamine. This research highlights the importance of specific structural components for D2R affinity, offering insights into the development of more effective treatments for disorders related to the dopaminergic pathway (Jůza et al., 2022).

Nucleophilic Aromatic Substitution Reactions

The chemical behavior of piperidine compounds in nucleophilic aromatic substitution reactions has been extensively studied, providing valuable information for synthetic chemistry applications. For instance, the reaction of piperidine with nitro-aromatic compounds results in the efficient synthesis of nitro-piperidinobenzene derivatives. This type of reaction is fundamental for creating various pharmaceuticals and research chemicals, including those related to 2-(4-Methoxyphenyl)-2-piperidin-1-ylethanamine (Pietra & Vitali, 1972).

Ligands for D2-like Receptors

The study of arylcycloalkylamines, including phenyl piperidines, underscores their role as pharmacophoric groups in antipsychotic agents. Research focusing on the contributions of arylalkyl substituents to the potency and selectivity of D2-like receptors further supports the scientific relevance of compounds structurally related to 2-(4-Methoxyphenyl)-2-piperidin-1-ylethanamine. This research contributes to understanding the design of novel antipsychotic medications with improved therapeutic profiles (Sikazwe et al., 2009).

Cytochrome P450 Isoforms Inhibition

The inhibition of cytochrome P450 isoforms by compounds including piperidines is critical for understanding drug-drug interactions and metabolism. Piperidine derivatives, such as 2-(4-Methoxyphenyl)-2-piperidin-1-ylethanamine, can play a role in modulating the activity of these enzymes, affecting the pharmacokinetics of co-administered drugs. This research is vital for predicting potential drug interactions and optimizing therapeutic regimens (Khojasteh et al., 2011).

Safety And Hazards

This involves looking at the compound’s toxicity, flammability, and other hazards. It may also include looking at safety precautions that need to be taken when handling the compound.


Future Directions

This involves discussing potential future research directions. It could include suggestions for further studies to better understand the compound’s properties or reactions, or potential applications of the compound that could be explored.


properties

IUPAC Name

2-(4-methoxyphenyl)-2-piperidin-1-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c1-17-13-7-5-12(6-8-13)14(11-15)16-9-3-2-4-10-16/h5-8,14H,2-4,9-11,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJXUGVNIFNKCNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CN)N2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70397131
Record name 2-(4-methoxyphenyl)-2-piperidin-1-ylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70397131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methoxyphenyl)-2-piperidin-1-ylethanamine

CAS RN

31466-51-0
Record name 2-(4-methoxyphenyl)-2-piperidin-1-ylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70397131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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